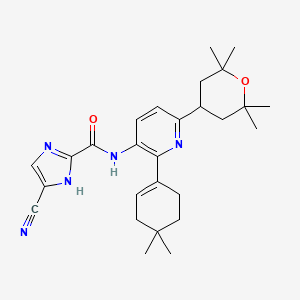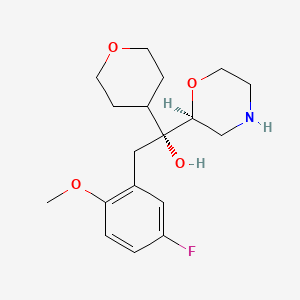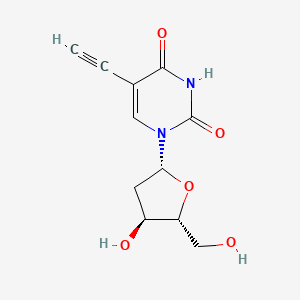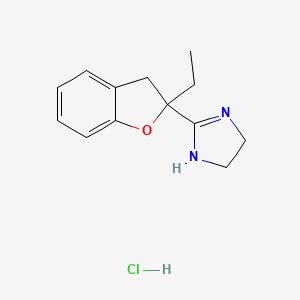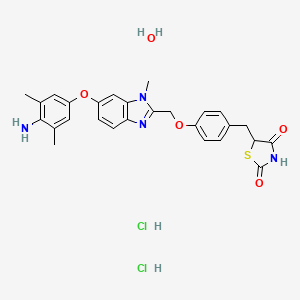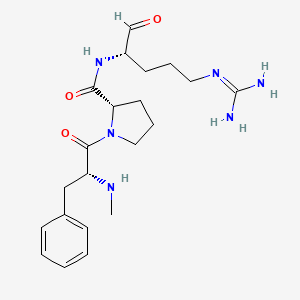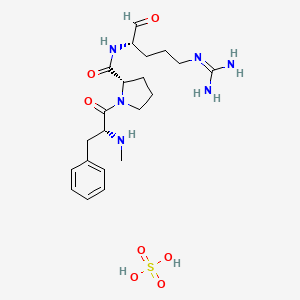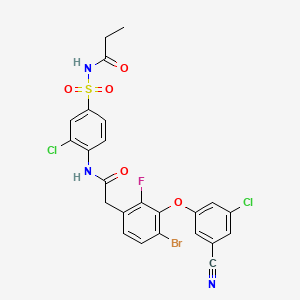
Elsulfavirine
Overview
Description
Scientific Research Applications
Elsulfavirine has several scientific research applications, including:
Mechanism of Action
Target of Action
Elsulfavirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV infection . The primary target of this compound is the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for converting the virus’s RNA into DNA, a critical step in the replication of the virus .
Mode of Action
This compound is a prodrug, which means it is metabolized in the body to produce the active antiviral agent, desthis compound (also known as VM-1500A) . This compound binds to a specific site on the reverse transcriptase enzyme, inducing conformational changes that inhibit its activity . As a result, the process of converting viral RNA into DNA is disrupted, leading to a reduction in viral replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIV replication cycle . By inhibiting the reverse transcriptase enzyme, this compound prevents the conversion of viral RNA into DNA, a critical step in the replication of the virus . This disruption in the replication cycle leads to a decrease in the production of new virus particles .
Pharmacokinetics
The pharmacokinetic properties of this compound are still under investigation. It is known that this compound is a prodrug, which means it is metabolized in the body to produce the active antiviral agent, desthis compound . The recommended dosage of this compound is 20 mg once daily, taken 15 minutes before meals . The half-life of the active metabolite, VM-1500A, is approximately 8.8 to 8.9 days .
Result of Action
The primary result of this compound’s action is a reduction in the replication of the HIV virus. By inhibiting the reverse transcriptase enzyme, this compound prevents the conversion of viral RNA into DNA, disrupting the replication cycle of the virus . This leads to a decrease in the production of new virus particles, reducing the viral load in the body .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can impact the effectiveness of this compound. Currently, this compound is used in antiretroviral therapy regimens in combination with other drugs such as lamivudine (or emtricitabine) and tenofovir . Furthermore, the development of viral resistance to the drug can also affect its efficacy .
Safety and Hazards
Elsulfavirine is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to unborn child . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Future Directions
Elsulfavirine received its first global approval in Russia in June 2017 for the treatment of HIV-1 infections in combination with other antiretroviral medicines . Currently, it is used in antiretroviral therapy regimens in the Russian Federation, which includes the combination of this compound with lamivudine (or emtricitabine) and tenofovir . Long-acting injectable formulations of this compound and desthis compound are under investigation . In addition, Roche is investigating the use of this compound for the treatment of COVID-19 and it is currently in Phase II clinical trials for this possible indication .
Preparation Methods
Elsulfavirine is synthesized through a multi-step process involving several key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The synthesis begins with the preparation of the core structure, which involves the reaction of 4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenylacetic acid with appropriate reagents to form the desired intermediate.
Sulfonylation: The intermediate is then subjected to sulfonylation using sulfonyl chloride to introduce the sulfonyl group.
Final coupling: The final step involves coupling the sulfonylated intermediate with 3-chlorophenylamine to form this compound.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. This includes the use of advanced purification techniques and stringent quality control measures to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Elsulfavirine undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Elsulfavirine is unique among non-nucleoside reverse transcriptase inhibitors due to its long half-life and favorable pharmacokinetic profile . Similar compounds include:
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor used in HIV treatment.
Nevirapine: A widely used non-nucleoside reverse transcriptase inhibitor with a different resistance profile.
Rilpivirine: Known for its high potency and use in combination therapies.
This compound’s uniqueness lies in its long-acting formulations and potential use in treating other viral infections .
Properties
IUPAC Name |
N-[4-[[2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetyl]amino]-3-chlorophenyl]sulfonylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrCl2FN3O5S/c1-2-21(32)31-37(34,35)17-4-6-20(19(27)11-17)30-22(33)9-14-3-5-18(25)24(23(14)28)36-16-8-13(12-29)7-15(26)10-16/h3-8,10-11H,2,9H2,1H3,(H,30,33)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTDEARCBRNRGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrCl2FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868046-19-9 | |
| Record name | Elsulfavirine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868046199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elsulfavirine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14929 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ELSULFAVIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC4CGO0RUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



